Ethyl 3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester functional group. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures, typically around 80-100°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased efficiency. The use of flow microreactor systems has been shown to enhance the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:
1,2,4-Triazole-3-carboxylate: Lacks the tert-butyl and ethyl groups, resulting in different chemical properties and biological activities.
1,2,4-Triazole-5-thiol: Contains a thiol group instead of a carboxylate ester, leading to different reactivity and applications.
1,2,4-Triazole-3,5-diamine: Features amino groups that confer distinct biological activities and uses.
The uniqueness of Ethyl3-(tert-butyl)-1-ethyl-1H-1,2,4-triazole-5-carboxylate lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-2-ethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-14-8(9(15)16-7-2)12-10(13-14)11(3,4)5/h6-7H2,1-5H3 |
InChI Key |
KZPJLUSQCDTBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=N1)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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